1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione
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Overview
Description
1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a brominated indole ring, a pyrimidinyl-substituted piperazine moiety, and a diketone functional group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route may include:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Piperazine Derivative: The pyrimidinyl-substituted piperazine is synthesized separately through a nucleophilic substitution reaction involving pyrimidine and piperazine.
Coupling Reaction: The brominated indole and the pyrimidinyl-substituted piperazine are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Diketone:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with various biomolecules. It may be used in assays to investigate its binding affinity to proteins, enzymes, or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to a therapeutic or biological response.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione
- 1-(5-fluoro-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione
- 1-(5-iodo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione
Uniqueness
The uniqueness of 1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione lies in its specific substitution pattern and functional groups. The presence of the bromine atom on the indole ring and the pyrimidinyl-substituted piperazine moiety may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O2/c19-12-2-3-15-13(10-12)14(11-22-15)16(25)17(26)23-6-8-24(9-7-23)18-20-4-1-5-21-18/h1-5,10-11,22H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTRYJQGICOVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C(=O)C3=CNC4=C3C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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